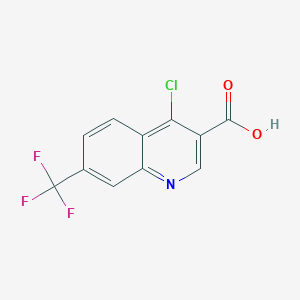

4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3NO2/c12-9-6-2-1-5(11(13,14)15)3-8(6)16-4-7(9)10(17)18/h1-4H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACCRSUMCGBTBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547801 | |

| Record name | 4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89524-63-0 | |

| Record name | 4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Multi-Step Synthesis from o-Trifluoromethylaniline

One efficient synthetic pathway involves starting from o-trifluoromethylaniline, which contains the trifluoromethyl group at the ortho position relative to the amino group. The process includes:

Step A: Michael Addition

- Acrylic acid is added to o-trifluoromethylaniline under nitrogen atmosphere with hydroquinone as an inhibitor.

- The reaction mixture is heated to approximately 75°C to form β-(o-trifluoromethylanilino)-propanoic acid.

Step B: Cyclization

- The β-(o-trifluoromethylanilino)-propanoic acid undergoes cyclization using polyphosphoric acid or analogous reagents to form a 4-oxo-chloro-1,2,3,4-tetrahydroquinoline intermediate.

Step C: Chlorination

- The intermediate is treated with a chlorination agent such as phosphorus oxychloride in the presence of an oxidizing agent (e.g., iodine).

- This step converts the hydroxy group at the 4-position to a chloro substituent, yielding the 4-chloroquinoline core.

Step D: Saponification and Carboxylation

- The ester or other carboxyl derivatives are hydrolyzed to the free carboxylic acid at the 3-position.

This method provides a direct and relatively high-yielding route to the target compound, avoiding unstable intermediates such as 4-oxo-1,2,3,4-tetrahydroquinolines that are problematic in hot phosphoric acid media.

Alternative Synthetic Routes

Condensation with Ethyl Ethoxymethylene Malonate:

- o-Trifluoromethylaniline condenses with ethyl ethoxymethylene malonate to form an anilinomethylene malonate intermediate.

- Cyclization of this intermediate forms 3-carbethoxy-4-hydroxy-7-(trifluoromethyl)quinoline.

- Subsequent saponification yields the 3-carboxy-4-hydroxyquinoline derivative.

- Chlorination with phosphorus oxychloride converts the 4-hydroxy group to chloro, completing the synthesis.

Halogenation of 3-(Chloroanilino)-propanoic Acid:

- Cyclization of 3-(chloroanilino)-propanoic acid with polyphosphoric acid forms a 4-oxo-chloro-tetrahydroquinoline.

- Chlorination in the presence of an oxidizing agent yields the 4-dichloroquinoline intermediate, which can be further processed to the target compound.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Michael Addition | Acrylic acid, o-trifluoromethylaniline, hydroquinone, N2 atmosphere, 75°C | Inhibitor prevents polymerization |

| Cyclization | Polyphosphoric acid or equivalent | Promotes ring closure |

| Chlorination | Phosphorus oxychloride (POCl3), iodine (oxidizing agent) | Converts hydroxy to chloro group |

| Saponification | Aqueous base (e.g., NaOH) | Hydrolyzes esters to carboxylic acid |

Advantages of the Described Methods

- High Yield: The process starting from β-(o-trifluoromethylanilino)-propanoic acid achieves yields around 80%, which is superior to older methods requiring more steps and giving lower yields (~63% over two steps or less over five steps).

- Simplicity: The direct chlorination method avoids unstable intermediates, simplifying purification and improving reproducibility.

- Versatility: The use of different chlorination agents (phosphorus oxychloride, phosphorus pentachloride, thionyl chloride) and oxidizing agents (iodine, cupric chloride, ferric chloride) allows fine-tuning of reaction conditions.

Research Findings and Structural Analysis

- Crystallographic studies using single-crystal X-ray diffraction have been employed to confirm the molecular structure and conformation of intermediates and final products.

- Parameters such as dihedral angles between the carboxyl group and quinoline ring (e.g., ~6.8°) and hydrogen bonding patterns have been characterized, providing insights into stability and solubility.

- Refinement software like SHELX ensures accuracy with low R-factors and high data-to-parameter ratios, supporting the validity of the synthetic intermediates and products.

Summary Table of Preparation Methods

| Methodology | Starting Material | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Michael addition + cyclization + chlorination | o-Trifluoromethylaniline + acrylic acid | POCl3, iodine, polyphosphoric acid | ~80 | Direct, high-yielding, fewer steps |

| Condensation with ethyl ethoxymethylene malonate | o-Trifluoromethylaniline | POCl3, saponification agents | Moderate | Multi-step, involves ester intermediates |

| Cyclization of 3-(chloroanilino)-propanoic acid | 3-(Chloroanilino)-propanoic acid | Polyphosphoric acid, chlorination agents | Variable | Alternative route, involves dichloro intermediates |

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

Coupling Reactions: Reagents like palladium catalysts and boronic acids are used under inert atmosphere conditions

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.

Coupling Products: New quinoline derivatives with extended carbon chains or aromatic groups are typically obtained

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. A study demonstrated that derivatives of 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were notably low, indicating strong potential as an antibacterial agent. For instance, compounds synthesized from this base structure showed MIC values as low as 6.25 µg/ml against M. smegmatis .

Antimalarial Properties

Research has highlighted the effectiveness of quinoline derivatives in combating malaria. Compounds derived from this compound were evaluated for their antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. Some derivatives displayed IC50 values in the nanomolar range, significantly outperforming traditional treatments like chloroquine .

Biological Research

Enzyme Inhibition Studies

The compound serves as a valuable tool in studying enzyme inhibitors. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, allowing it to effectively modulate enzyme activity. This property has made it a candidate for further exploration in drug development targeting various enzymatic pathways .

Fluorescent Probes

this compound is also utilized as a fluorescent probe in biological assays. Its ability to bind to specific targets allows for the visualization of cellular processes, making it useful in cellular biology research .

Materials Science

Dye-Sensitized Solar Cells (DSSCs)

The compound's structural characteristics allow it to function as a dye in DSSCs. The trifluoromethyl group facilitates binding with metal centers, enhancing the efficiency of these solar cells. This application is particularly relevant in the development of sustainable energy solutions .

Advanced Materials Production

In industrial applications, this compound is used to synthesize advanced materials such as polymers and coatings due to its stability and electronic properties . Its versatility as a building block makes it attractive for various applications in materials science.

Table 1: Antimicrobial Activity of Derivatives

| Compound | Target Organism | MIC (µg/ml) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 |

| 9c | Pseudomonas aeruginosa | 12.5 |

| 7a | Candida albicans | 15.0 |

Table 2: Antiplasmodial Activity Against Chloroquine-Resistant Strains

| Compound | Strain | IC50 (nM) |

|---|---|---|

| 7g | K1 (CQ-R) | 11.16 |

| 15a | K1 (CQ-R) | 9.79 |

| CQ | K1 (CQ-R) | 5.46 |

Wirkmechanismus

The mechanism of action of 4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.

Vergleich Mit ähnlichen Verbindungen

- 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

- 2-Chloro-4-(trifluoromethyl)quinoline

- 4-Chloro-6-methylquinoline

- 4-Amino-7-chloroquinoline

- 7-Chloro-2-methyl-quinoline-3-carboxylic acid

Comparison:

- Uniqueness: 4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group on the quinoline ring, which imparts distinct chemical and biological properties.

- Similarities: Similar compounds share the quinoline core structure but differ in the substituents attached to the ring, leading to variations in their reactivity and applications .

This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and versatile reactivity make it a valuable compound for scientific exploration and practical applications.

Biologische Aktivität

4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and antimalarial properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 251.61 g/mol. The compound features a chloro group at the 4th position, a trifluoromethyl group at the 7th position, and a carboxylic acid functional group at the 3rd position of the quinoline ring. This unique arrangement contributes to its distinct chemical properties and biological activities.

1. Antimicrobial Activity

Quinoline derivatives are recognized for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium smegmatis | 6.25 µg/ml |

| Pseudomonas aeruginosa | Varies by derivative |

| Candida albicans | Significant inhibition observed |

Studies show that compounds derived from this structure demonstrate varying levels of efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi .

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential. A notable study highlighted that derivatives of quinoline exhibit promising activity against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 1.46 |

| HCT116 (colon cancer) | 0.87 |

| A375 (melanoma) | 0.55 |

These results indicate that modifications in the quinoline structure can enhance selectivity and potency against tumor cells .

3. Antimalarial Activity

Research has also focused on the antimalarial properties of quinoline derivatives, including this compound. A study reported that compounds derived from this structure showed excellent antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The following table summarizes the findings:

| Compound | Activity Against CQ-S Strain | Activity Against CQ-R Strain |

|---|---|---|

| Derivative A (with trifluoromethyl) | Excellent (nanomolar range) | Moderate to excellent |

| Derivative B (without trifluoromethyl) | Moderate | Poor |

The lead molecule demonstrated rapid parasite killing efficacy, which is crucial for developing effective antimalarial drugs .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of quinoline against clinical isolates of bacteria. The results indicated that modifications at the 4th and 7th positions significantly impacted biological activity, with certain derivatives achieving MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential as future antituberculosis agents .

Case Study: Structure-Activity Relationship in Anticancer Agents

In another study focusing on structure-activity relationships (SAR), modifications to the side chains of quinoline derivatives were correlated with enhanced anticancer activity. Compounds with electron-withdrawing groups at specific positions exhibited improved potency against various cancer cell lines, confirming the importance of chemical structure in biological activity .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid?

Answer:

The synthesis typically involves multi-step reactions starting with halogenated benzoic acid precursors. For example, intermediates like 3-chloro-2,4,5-trifluorobenzoic acid are synthesized via diazotization and chlorination using sodium nitrite and cupric chloride under acidic conditions . Subsequent cyclization with ethyl acetoacetate or analogous esters forms the quinoline core. Ethylation or carboxylation steps are then performed to introduce the carboxylic acid group at the 3-position. Reaction conditions (e.g., temperature, catalysts) critically influence yield and purity, with regioselectivity challenges addressed by optimizing solvent systems and stoichiometry .

Advanced: How do crystallographic techniques resolve structural ambiguities in intermediates of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is pivotal for confirming molecular geometry and hydrogen-bonding patterns. For instance, SHELX software is widely used for refining crystal structures, with parameters like R-factor (e.g., 0.067) and data-to-parameter ratios (e.g., 15.4) ensuring accuracy . The dihedral angle between the carboxyl group and quinoline ring (e.g., 6.8°) can be quantified, revealing conformational stability. Intermolecular interactions, such as O–H⋯O hydrogen bonds forming dimeric motifs, are also identified, aiding in understanding crystallinity and solubility .

Basic: What analytical techniques validate the purity and structure of this compound?

Answer:

A combination of spectroscopic and chromatographic methods is employed:

- Mass Spectrometry (MS): Confirms molecular ion peaks (e.g., m/z 366 [M+H]⁺ for ethyl ester derivatives) .

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., trifluoromethyl protons at δ ~4.5 ppm) .

- Infrared (IR) Spectroscopy: Detects functional groups like C=O (1700–1750 cm⁻¹) and OH stretches (2500–3300 cm⁻¹) .

- Elemental Analysis: Validates empirical formulas (e.g., C₁₃H₁₀F₃NO₃) .

Advanced: How can regioselectivity challenges during ethylation of quinolinecarboxylic acid derivatives be mitigated?

Answer:

Regioselectivity in ethylation is influenced by steric and electronic factors. For example, using bulky bases (e.g., LDA) or polar aprotic solvents (e.g., DMF) can favor attack at the less hindered 3-position. Kinetic vs. thermodynamic control is manipulated via temperature: lower temperatures (0–5°C) favor kinetic products, while higher temperatures (60–80°C) promote thermodynamic stabilization . Catalytic methods, such as phase-transfer catalysts, have also been reported to enhance selectivity in quinolone derivatives .

Basic: What pharmacological activities are associated with this compound derivatives?

Answer:

The compound’s derivatives exhibit diverse bioactivities:

- Antibacterial Action: Fluoroquinolone analogs (e.g., ciprofloxacin derivatives) target DNA gyrase, with potency influenced by the trifluoromethyl group’s electron-withdrawing effects .

- Ion Channel Modulation: Trifluoromethyl-substituted quinolines act as BK channel activators, inducing vasodilation via selective binding to β1-subunits .

Structure-activity relationship (SAR) studies highlight the importance of the 7-position substituent for target affinity .

Advanced: How do structural modifications at the 7-position alter the compound’s pharmacological profile?

Answer:

The 7-position is critical for target specificity. For example:

- Electron-Withdrawing Groups (e.g., CF₃): Enhance antibacterial activity by improving membrane permeability and enzyme binding (e.g., DNA gyrase inhibition) .

- Amino or Piperazinyl Substituents: Increase solubility and bioavailability but may reduce CNS penetration due to increased polarity .

- Bulkier Groups (e.g., Aryl Rings): Can shift activity toward kinase inhibition or ion channel modulation, as seen in BK channel activators where steric bulk enhances β1-subunit selectivity .

Basic: What safety precautions are recommended when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats are mandatory. Use fume hoods to avoid inhalation .

- First Aid: Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation if ingested .

- Storage: Keep in sealed containers under dry, ventilated conditions to prevent degradation .

Advanced: How does the trifluoromethyl group influence the compound’s electronic and steric properties?

Answer:

The CF₃ group:

- Electronically: Acts as a strong electron-withdrawing group, increasing the acidity of adjacent protons (e.g., carboxylic acid) and stabilizing negative charges in intermediates .

- Sterically: Introduces bulk at the 7-position, which can hinder rotational freedom and enforce planar conformations, critical for binding to hydrophobic enzyme pockets (e.g., DNA gyrase) . Computational studies (e.g., DFT) model these effects, predicting bond angles and charge distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.